molecular formula C6H7NO B13453741 2-(2-Oxocyclobutyl)acetonitrile

2-(2-Oxocyclobutyl)acetonitrile

Cat. No.: B13453741
M. Wt: 109.13 g/mol
InChI Key: TUOCILSILOGMND-UHFFFAOYSA-N
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Description

2-(2-Oxocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H7NO. It is a nitrile derivative featuring a cyclobutyl ring with a ketone group at the second position and an acetonitrile group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclobutyl)acetonitrile typically involves the cyclization of acetonitrile derivatives. One common method is the [2+2] cyclization reaction, where acetonitrile is used as a raw material and solvent. The reaction is catalyzed by triflic anhydride in the presence of a proton sponge as the base . This method allows for the formation of the cyclobutyl ring with the ketone and nitrile functionalities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclobutyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.

    Substitution: Sodium cyanide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitrile derivatives.

Scientific Research Applications

2-(2-Oxocyclobutyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclobutyl)acetonitrile involves its reactivity due to the presence of the nitrile and ketone groups. The nitrile group can act as a nucleophile, participating in various substitution reactions. The ketone group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxocyclobutyl)acetonitrile: Similar structure but with the ketone group at the third position.

    Cyclobutanone derivatives: Compounds with a cyclobutyl ring and various functional groups.

Uniqueness

2-(2-Oxocyclobutyl)acetonitrile is unique due to the specific positioning of the ketone and nitrile groups on the cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

2-(2-oxocyclobutyl)acetonitrile

InChI

InChI=1S/C6H7NO/c7-4-3-5-1-2-6(5)8/h5H,1-3H2

InChI Key

TUOCILSILOGMND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1CC#N

Origin of Product

United States

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